molecular formula C22H18ClN5O4 B2700722 N-(3-acetamidophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921576-23-0

N-(3-acetamidophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B2700722
CAS No.: 921576-23-0
M. Wt: 451.87
InChI Key: WFMYICSPTIJAFF-UHFFFAOYSA-N
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Description

Introduction

Overview of Pyrrolopyrimidine-Based Chemical Scaffolds

Pyrrolopyrimidines are fused bicyclic systems combining pyrrole and pyrimidine rings, which confer distinct electronic and steric properties. These scaffolds are classified as "privileged structures" due to their broad utility in drug design, enabling interactions with diverse biological targets such as kinases, enzymes, and receptors. The structural plasticity of pyrrolopyrimidines allows for strategic substitutions at multiple positions (e.g., C-2, C-4, and N-7), facilitating optimization of pharmacokinetic and pharmacodynamic profiles. For instance, derivatives with electron-withdrawing groups at C-4 exhibit enhanced kinase inhibition, while N-7 alkylation improves metabolic stability.

Synthetic methodologies for pyrrolopyrimidines have evolved significantly, with one-pot multicomponent reactions emerging as efficient strategies. A notable example involves the condensation of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives catalyzed by tetrabutylammonium bromide (TBAB), yielding polyfunctionalized pyrrolo[2,3-d]pyrimidines in high yields. Such advancements underscore the scaffold’s adaptability for generating structurally diverse libraries.

Table 1: Representative Biological Activities of Pyrrolopyrimidine Derivatives
Substituent Position Functional Group Biological Activity Target
C-2 Arylthiourea Anticancer Tubulin polymerization
C-4 Fluorophenyl Anti-inflammatory IκB kinase (IKK)
N-7 Carboxamide Kinase inhibition LRRK2
C-5 Methyl Improved metabolic stability Cytochrome P450 enzymes

Significance of N-(3-Acetamidophenyl)-3-(4-Chlorophenyl)-5-Methyl-2,4-Dioxo-2,3,4,5-Tetrahydro-1H-Pyrrolo[3,2-d]Pyrimidine-7-Carboxamide in Medicinal Chemistry

The compound distinguishes itself through a unique substitution pattern:

  • 3-(4-Chlorophenyl) group : Enhances lipophilicity and potential π-π stacking with hydrophobic binding pockets, a feature critical for kinase inhibitors.
  • N-(3-Acetamidophenyl) carboxamide : Introduces hydrogen-bonding capabilities, likely engaging with backbone amides in target proteins such as leucine-rich repeat kinase 2 (LRRK2).
  • 5-Methyl substituent : Mitigates oxidative metabolism, as evidenced by analogous pyrrolopyrimidines showing prolonged half-lives in preclinical models.

Molecular modeling studies of related pyrrolo[3,2-d]pyrimidines suggest that the carboxamide group at position 7 forms dual hydrogen bonds with kinase hinge regions, mimicking ATP-binding interactions. This mechanistic insight positions the compound as a candidate for neurodegenerative disease research, particularly in targeting LRRK2 mutations associated with Parkinson’s disease.

Research Objectives and Scope

This article prioritizes three investigative axes:

  • Structural Analysis : Elucidating the conformational preferences of the compound through X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.
  • Synthetic Optimization : Evaluating novel routes to improve yield and purity, such as transition-metal-catalyzed cross-couplings for introducing the 4-chlorophenyl moiety.
  • Biological Profiling : Screening against panels of kinases and disease-relevant enzymes to identify primary targets and mechanism-of-action pathways.

The scope excludes clinical applications and toxicological assessments, focusing instead on foundational chemical and biochemical characterization. Subsequent sections will integrate computational, synthetic, and in vitro data to map the compound’s therapeutic potential.

Properties

IUPAC Name

N-(3-acetamidophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O4/c1-12(29)24-14-4-3-5-15(10-14)25-20(30)17-11-27(2)19-18(17)26-22(32)28(21(19)31)16-8-6-13(23)7-9-16/h3-11H,1-2H3,(H,24,29)(H,25,30)(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMYICSPTIJAFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetamidophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • A pyrrolopyrimidine core
  • Acetamido and chlorophenyl substituents
  • A dioxo functional group

Structural Formula

C20H19ClN4O3\text{C}_{20}\text{H}_{19}\text{Cl}\text{N}_{4}\text{O}_{3}

Anticancer Activity

Recent studies have highlighted the compound's anticancer potential . It has been shown to exhibit cytotoxic effects against various cancer cell lines. The following table summarizes the findings from several studies regarding its efficacy:

Cell Line IC50 (µM) Mechanism of Action
HCT-11636Induction of apoptosis via caspase activation
HeLa34Disruption of mitochondrial membrane potential
MCF-7<100Cell cycle arrest and increased apoptosis

The biological activity of this compound is primarily mediated through the following mechanisms:

  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential. This was evidenced by increased phosphatidylserine translocation in treated cells .
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest in the G0/G1 phase, leading to inhibited proliferation of cancer cells .
  • Metabolic Stability : The compound exhibits moderate metabolic stability when tested with human liver microsomes, suggesting a favorable pharmacokinetic profile for further development .

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of the compound on HCT-116 and HeLa cell lines. The results indicated significant cytotoxicity with IC50 values of 36 µM and 34 µM respectively. The mechanism was linked to apoptosis induction as confirmed by flow cytometry analysis .

Study 2: In Vivo Efficacy

In an in vivo study using xenograft models, the compound demonstrated dose-dependent inhibition of tumor growth, reinforcing its potential as an effective anticancer agent. The treatment led to significant tumor size reduction compared to control groups .

Scientific Research Applications

Structural Characteristics

The compound has the following structural formula:

  • Molecular Formula : C22H18ClN5O4
  • Molecular Weight : 451.9 g/mol
  • IUPAC Name : N-(3-acetamidophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

This unique structure includes a pyrrolo-pyrimidine core which is known for its diverse biological interactions.

Research indicates that this compound exhibits several promising biological activities:

1. Anticancer Properties

  • Compounds with similar structures have shown effectiveness in inhibiting cancer cell proliferation. For instance, studies have identified that derivatives of pyrrolo-pyrimidines can target specific signaling pathways involved in tumor growth and survival.

2. Enzyme Inhibition

  • The compound may act as an inhibitor for various enzymes implicated in cancer and other diseases. Similar compounds have been noted for their ability to inhibit the Type III secretion system (T3SS) in bacteria, suggesting potential applications in antimicrobial therapy.

3. Antimicrobial Activity

  • Preliminary studies suggest that this compound could possess antimicrobial properties against a range of pathogens. Compounds with similar structural motifs have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Case Studies

Several case studies highlight the efficacy of compounds related to this compound:

Study Focus Findings
Anticancer Activity A study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways associated with cancer.
Antimicrobial Effects Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens, including resistant strains.

Comparison with Similar Compounds

Ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-pyrrolo[3,2-d]pyrimidine-7-carboxylate ()

  • Core similarity : Shares the pyrrolo[3,2-d]pyrimidine backbone.
  • Key differences: Ethyl ester at position 7 vs. carboxamide in the target compound, reducing hydrogen-bonding capacity but improving lipophilicity. Phenyl group at position 5, which may sterically hinder target binding compared to the target’s 5-methyl group.
  • Inferred properties: Higher logP due to dipentylamino and ethyl ester groups, suggesting improved oral bioavailability but reduced solubility.

Pyrimido[4,5-d]pyrimidin-4(1H)-one Derivatives ()

  • Core divergence: Pyrimido[4,5-d]pyrimidinone core vs. pyrrolo[3,2-d]pyrimidine in the target.
  • Key substituents: Acrylamide groups (e.g., in 3b and 3c) enable covalent binding to cysteine residues in kinases, unlike the non-covalent interactions of the target’s acetamidophenyl. Piperazine/methoxy groups (e.g., in 3b) enhance solubility via polar interactions, contrasting with the target’s reliance on 4-chlorophenyl for lipophilicity.
  • Functional implications : The acrylamide moiety in 3b/3c confers irreversible inhibition, whereas the target compound likely acts reversibly.

Pyrrolo[1,2-b]pyridazine and Pyrazolo[3,4-d]pyrimidine Analogues

EP 4 374 877 A2 Patent Compounds ()

  • Structural highlights: Trifluoromethyl and morpholine-ethoxy groups improve solubility and metabolic stability compared to the target’s 4-chlorophenyl.
  • Divergence: Pyrrolo[1,2-b]pyridazine core vs.

Pyrazolo[3,4-d]pyrimidine Chromenones ()

  • Core difference : Pyrazolo[3,4-d]pyrimidine fused with chromen-4-one vs. the target’s simpler bicyclic system.
  • Substituent effects: Fluorine atoms increase electronegativity and metabolic resistance. Dimethylamino/isopropoxy groups (e.g., Example 83) modulate solubility and target selectivity.
  • Functional contrast: The chromenone moiety enables fluorescence-based tracking, a feature absent in the target compound.

Stereochemical and Isomeric Variants

(2R)-N-[(4M)-4-(4-amino-7-methyl-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl]-2-(3-fluorophenyl)-2-hydroxyacetamide ()

  • Core isomerism : Pyrrolo[2,3-d]pyrimidine vs. [3,2-d] arrangement in the target, altering spatial orientation of substituents.
  • Key features :
    • Stereospecific hydroxyacetamide group enables chiral recognition in binding pockets.
    • Fluorophenyl substituent provides stronger electronegativity than the target’s 4-chlorophenyl.
  • Implications : The [2,3-d] isomer may favor interactions with specific kinase conformations (e.g., EGFR mutants).

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., acetamido vs. chlorophenyl groups). Chemical shifts near δ 7.5–8.5 ppm suggest aromatic protons, while δ 2.1–2.5 ppm corresponds to methyl groups .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and amide N–H bends at ~3300 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₂₃H₂₀ClN₅O₃).
  • X-ray Crystallography : Resolves bond lengths (e.g., C–C = 1.50–1.54 Å) and torsion angles, critical for confirming regiochemistry .

What strategies optimize reaction yields when modifying substituents (e.g., 4-chlorophenyl vs. fluorophenyl)?

Q. Advanced

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency for electron-deficient aryl groups .
  • Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling reactions for sterically hindered substituents (e.g., 3-acetamidophenyl) .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) for thermally sensitive intermediates .
  • Computational Pre-screening : DFT calculations predict electronic effects (e.g., Hammett σ values for chlorophenyl vs. fluorophenyl) on transition-state energetics .

How is X-ray crystallography applied to resolve the compound’s solid-state conformation?

Basic
Single-crystal X-ray diffraction (as in ) involves:

  • Data Collection : Monochromatic radiation (e.g., Mo-Kα, λ = 0.71073 Å) at 298 K, with absorption correction (SADABS).
  • Refinement : Least-squares methods (R factor < 0.06) to model atomic positions, with disorder handled via split-site occupancy .
  • Key Metrics : Unit cell parameters (e.g., triclinic P1, a = 9.661 Å), hydrogen-bonding networks (e.g., N–H···O), and π-π stacking distances (3.5–4.0 Å) .

How can computational methods elucidate substituent effects on the compound’s reactivity?

Q. Advanced

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to compare activation barriers for cyclization steps. Electron-withdrawing groups (e.g., 4-chlorophenyl) lower LUMO energy, accelerating nucleophilic attack .
  • Molecular Dynamics : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction trajectories.
  • Docking Studies : Predict binding interactions if the compound targets enzymes (e.g., kinase inhibition), guiding rational design .

What purification techniques are most effective post-synthesis?

Q. Basic

  • Recrystallization : Use ethanol-DMF (1:1 v/v) to remove unreacted starting materials.
  • Column Chromatography : Silica gel (hexane/ethyl acetate gradient) separates regioisomers.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) resolve polar impurities .

How can mechanistic studies confirm the cyclization pathway during synthesis?

Q. Advanced

  • Isotope Labeling : Introduce ¹³C at key positions (e.g., carbonyl carbons) to track bond formation via NMR.
  • Kinetic Profiling : Monitor intermediates via in-situ IR or LC-MS to identify rate-determining steps.
  • Trapping Experiments : Add radical scavengers (e.g., TEMPO) to test for radical-mediated pathways .

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